![molecular formula C11H21BO4 B1393459 2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073354-07-0](/img/structure/B1393459.png)
2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis . The compound also contains a borolane ring, which is a type of organoborane. Organoboranes are commonly used in organic chemistry for various types of synthetic transformations .
Scientific Research Applications
1. Nanoparticle Formation and Fluorescence Emission
A study by Fischer, Baier, and Mecking (2013) utilized a related compound in the formation of nanoparticles. They developed heterodisubstituted polyfluorenes that, when converted into nanoparticles, exhibited bright fluorescence with quantum yields as high as 84%. This application is significant in the field of materials science, particularly in the development of fluorescent materials (Fischer, Baier, & Mecking, 2013).
2. Synthesis of Organic Compounds
Takagi and Yamakawa (2013) researched the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, a process that involves palladium-catalyzed borylation. This method is particularly effective in synthesizing compounds with sulfonyl groups, indicating its utility in organic synthesis (Takagi & Yamakawa, 2013).
3. Crystal Structure and Vibrational Properties Studies
Wu et al. (2021) synthesized compounds related to 2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and studied their crystal structures and vibrational properties. Their research provides insights into the molecular and crystal structure of these compounds, essential for understanding their chemical behavior and potential applications (Wu, Chen, Chen, & Zhou, 2021).
4. Electron Transport Material Synthesis
Xiangdong et al. (2017) developed an efficient synthesis method for electron transport materials using related compounds. This research is significant in the field of electronics, especially in developing materials for electronic devices (Xiangdong, Li, Zhu, Kun, Yang, Li, & She, 2017).
properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)6-5-9-13-7-8-14-9/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRLKJRBDIKOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674650 | |
Record name | 2-[2-(1,3-Dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073354-07-0 | |
Record name | 2-[2-(1,3-Dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1,3-Dioxolan-2-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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